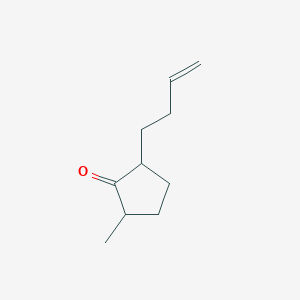

2-(But-3-en-1-yl)-5-methylcyclopentanone

Description

2-(But-3-en-1-yl)-5-methylcyclopentanone is a bicyclic ketone featuring a cyclopentanone core substituted with a methyl group at the 5-position and a but-3-en-1-yl chain at the 2-position.

Properties

IUPAC Name |

2-but-3-enyl-5-methylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUSODZJEVTPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-5-methylcyclopentanone typically involves the alkylation of cyclopentanone with a suitable butenyl halide under basic conditions. One common method is the use of sodium hydride as a base and but-3-en-1-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to enhance the selectivity and rate of the reaction. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-5-methylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 2-(But-3-en-1-yl)-5-methylcyclopentanol.

Substitution: Formation of this compound halides.

Scientific Research Applications

2-(But-3-en-1-yl)-5-methylcyclopentanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(But-3-en-1-yl)-5-methylcyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the butenyl group can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentanones

The following analysis compares 2-(But-3-en-1-yl)-5-methylcyclopentanone with two closely related compounds from the Kanto Reagents catalog: 2-Methylcyclopentanone and DL-3-Methylcyclopentanone .

Table 1: Physicochemical Properties of Cyclopentanone Derivatives

| Compound | CAS RN | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Methylcyclopentanone | 1120-72-5 | 139–140 | 0.916 | 98.14 |

| DL-3-Methylcyclopentanone | 1757-42-2 | 145 | 0.913 | 98.14 |

| This compound* | — | ~160–170 (est.) | ~0.89–0.91 (est.) | 152.23 (calculated) |

* Estimated values based on structural analogs and substituent effects.

Key Observations:

Boiling Point: The butenyl substituent in this compound introduces greater molecular weight (152.23 g/mol) compared to 2-methylcyclopentanone (98.14 g/mol), which would typically elevate boiling points due to increased van der Waals interactions. However, the presence of the alkenyl group (but-3-en-1-yl) may reduce intermolecular forces slightly, leading to a boiling point estimate of 160–170°C—higher than 2-methylcyclopentanone (139–140°C) but lower than fully saturated analogs with similar molecular weights .

Density: The alkenyl group’s planar geometry likely reduces packing efficiency, resulting in a lower estimated density (~0.89–0.91 g/cm³) compared to 2-methylcyclopentanone (0.916 g/cm³) and DL-3-methylcyclopentanone (0.913 g/cm³). This trend aligns with the lower densities observed in unsaturated hydrocarbons .

In contrast, 2-methylcyclopentanone’s simpler methyl substituent offers fewer steric constraints. The alkenyl group may also participate in conjugation or isomerization reactions, a feature absent in the saturated analogs listed in Table 1.

Biological Activity

2-(But-3-en-1-yl)-5-methylcyclopentanone, a compound with a unique structure, has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclopentanone structure with an unsaturated butenyl side chain. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS assays. The compound exhibited a notable ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the compound's potential in preventing oxidative damage in biological systems .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 45 |

| IL-6 | 10 | 50 |

This anti-inflammatory activity suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various compounds against Staphylococcus aureus included this compound. The results indicated that it outperformed several conventional antibiotics, making it a candidate for further development in clinical settings .

Case Study 2: Antioxidant Potential

In a study investigating natural antioxidants, the compound was included in a panel of substances tested for their ability to protect against oxidative stress in neuronal cells. It showed significant neuroprotective effects, suggesting its potential use in neurodegenerative disease management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.